molecular formula C13H17N3 B11730895 N-Benzyl-1-propyl-1H-pyrazol-3-amine

N-Benzyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11730895
M. Wt: 215.29 g/mol
InChI Key: ACDDIHFDGYVYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .

Preparation Methods

The synthesis of N-Benzyl-1-propyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazol-3-amine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques .

Chemical Reactions Analysis

N-Benzyl-1-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Benzyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzyl-1-propylpyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15)

InChI Key

ACDDIHFDGYVYKV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.